molecular formula C8H5ClN2O3S B1418460 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride CAS No. 874881-02-4

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride

Cat. No. B1418460
M. Wt: 244.66 g/mol
InChI Key: NMXJSHDIHZHVCD-UHFFFAOYSA-N
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Description

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 244.66 . It is a powder form substance and its IUPAC name is 3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H5ClN2O3S/c9-15(12,13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H . This indicates that the molecule is composed of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.66 . It is a powder form substance . The storage temperature is 4 degrees .

Scientific Research Applications

  • Synthesis of N-Substituted Derivatives for Antibacterial Study : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized, showing moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Reactivity with Triazoles for Novel Compounds : The study showed that N-unsubstituted triazoles reacted with sulfonyl chlorides to produce mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles, leading to novel compounds (Beryozkina et al., 2015).

  • Anticancer Applications : A study synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, evaluating their anticancer activities. These compounds exhibited moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).

  • Luminescence Properties in Chemistry : Research into the luminescence properties of 2-[2-Allyl(arenesulfonyl)oxyphenyl]-5-(2,6-difluorophenyl)-1,3,4-oxadiazoles revealed strong luminescence in the ultraviolet region, indicating potential applications in materials science (Mikhailov et al., 2018).

  • Synthesis and Evaluation of Antimicrobial and Antitubercular Agents : A study synthesized novel sulfonyl derivatives and evaluated their antimicrobial and antitubercular activities, showing moderate to significant activities (Kumar, Prasad, & Chandrashekar, 2013).

  • Potential Treatment for Alzheimer’s Disease : New N-substituted derivatives were synthesized to evaluate drug candidates for Alzheimer’s disease, showing enzyme inhibition activity against acetylcholinesterase (AChE) (Rehman et al., 2018).

  • Corrosion Inhibition Properties : The effect of 1,3,4-oxadiazole derivatives on the corrosion inhibition of mild steel in sulphuric acid was studied, showing protective layer formation and mixed type inhibition behavior (Ammal, Prajila, & Joseph, 2018).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H312, H314, H332 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, P501 .

properties

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3S/c9-15(12,13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXJSHDIHZHVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride
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3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride
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3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride

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